5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a phenolic group, and a methoxy group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
- Methyl 4-Hydroxy-3,5-dimethoxybenzoate
- 3-Hydroxy-2-(4-methoxyphenyl)-5-(2-methoxyphenyl)pentanoic acid
Uniqueness
5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid is unique due to its combination of a thiazolidine ring and phenolic group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11NO5S2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5S2/c1-19-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(20)21-10/h2-5,15H,6H2,1H3,(H,16,17) |
InChI Key |
MXJYMMBWGRJYDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.